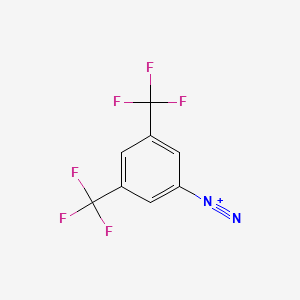

Benzenediazonium, 3,5-bis(trifluoromethyl)-

Description

3,5-Bis(trifluoromethyl)benzenediazonium is a highly electron-deficient aromatic diazonium salt characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring and a reactive diazonium (-N₂⁺) group at the 1-position. The -CF₃ groups confer exceptional electron-withdrawing properties, enhancing the electrophilicity of the diazonium group and enabling applications in surface functionalization, cross-coupling reactions, and materials science .

Properties

CAS No. |

29684-26-2 |

|---|---|

Molecular Formula |

C8H3F6N2+ |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

3,5-bis(trifluoromethyl)benzenediazonium |

InChI |

InChI=1S/C8H3F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3H/q+1 |

InChI Key |

OBUHATYQFHFCRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 3,5-bis(trifluoromethyl)- typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. The process begins with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion and prevent its decomposition .

Industrial Production Methods

Industrial production of Benzenediazonium, 3,5-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the required temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 3,5-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

Azo Coupling: Phenols or aromatic amines in alkaline conditions.

Reduction: Sodium sulfite or hypophosphorous acid.

Major Products Formed

Substitution: 3,5-bis(trifluoromethyl)chlorobenzene, 3,5-bis(trifluoromethyl)bromobenzene, 3,5-bis(trifluoromethyl)benzonitrile.

Coupling: Azo dyes and pigments.

Reduction: 3,5-bis(trifluoromethyl)aniline.

Scientific Research Applications

Benzenediazonium, 3,5-bis(trifluoromethyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Employed in the labeling of biomolecules for detection and analysis.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenediazonium, 3,5-bis(trifluoromethyl)- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe trifluoromethyl groups enhance the reactivity and stability of the diazonium ion by electron-withdrawing effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Bis(trifluoromethyl)bromobenzene (CAS 328-70-1)

- Structure : Replaces the diazonium group with bromine.

- Reactivity: Undergoes nucleophilic aromatic substitution (SNAr) or organometallic coupling (e.g., Grignard, Suzuki-Miyaura) due to the C-Br bond . Less reactive toward electrophilic pathways compared to diazonium derivatives.

- Applications : Key intermediate in synthesizing phosphine ligands (e.g., bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide) and pharmaceuticals .

- Stability : Thermally stable, enabling multi-step synthetic protocols .

Table 1: Key Differences in Reactivity

| Property | 3,5-Bis(trifluoromethyl)benzenediazonium | 3,5-Bis(trifluoromethyl)bromobenzene |

|---|---|---|

| Electrophilicity | High (due to -N₂⁺) | Moderate (C-Br bond) |

| Preferred Reactions | Electrochemical grafting, cross-coupling | SNAr, organometallic coupling |

| Thermal Stability | Low (decomposes above 0°C) | High (stable up to 150°C) |

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 725-14-2)

- Structure : Contains a carboxylic acid (-COOH) group instead of diazonium.

- Reactivity :

- Applications : Precursor for bioactive molecules (e.g., benzamide derivatives in pharmaceuticals) and ligands .

Table 2: Functional Group Impact on Properties

| Property | 3,5-Bis(trifluoromethyl)benzenediazonium | 3,5-Bis(trifluoromethyl)benzoic Acid |

|---|---|---|

| Solubility | Soluble in polar aprotic solvents | Soluble in polar protic solvents |

| Key Functional Group | -N₂⁺ (electrophilic) | -COOH (nucleophilic) |

| Stability in Water | Hydrolyzes rapidly | Stable |

3,5-Bis(trifluoromethyl)aniline (CAS 328-70-1)

- Structure: Features an amino (-NH₂) group.

- Reactivity: Participates in diazotization to form diazonium salts, but requires nitrous acid (HNO₂) . Less reactive than pre-formed diazonium salts.

- Applications: Intermediate in synthesizing triarylamines and organocatalysts .

3,5-Bis(trifluoromethyl)benzenediazonium in Cross-Coupling Reactions

highlights the use of this diazonium salt in Sonogashira-like cross-coupling with organogermanes to form 1-(phenylethynyl)-3,5-bis(trifluoromethyl)benzene. This contrasts with bromobenzene analogs, which require palladium catalysts for similar transformations .

Table 3: Cross-Coupling Efficiency

| Substrate | Reaction Type | Yield | Catalyst Required |

|---|---|---|---|

| Diazonium Tetrafluoroborate | Electrochemical grafting | 61% | None |

| Bromobenzene | Suzuki-Miyaura | 70-85% | Pd(0)/Pd(II) |

Biological Activity

Benzenediazonium, 3,5-bis(trifluoromethyl)-, also known as 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate, is a compound of significant interest in organic chemistry and medicinal applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : C7H4F6N2

- Molecular Weight : 238.11 g/mol

- CAS Number : 98-08-8

Synthesis and Reactivity

Benzenediazonium compounds are typically synthesized from aniline derivatives through diazotization reactions. The trifluoromethyl groups enhance the electrophilicity of the aromatic ring, making these compounds useful in various coupling reactions and as intermediates in organic synthesis.

Table 1: Synthesis Overview

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| 1 | Aniline derivative | HCl, NaNO2 | Diazotized compound |

| 2 | CuCF3 (trifluoromethylation agent) | DMF/CH3CN, 0°C | Trifluoromethylated product |

Anticancer Properties

Recent studies have indicated that trifluoromethyl-substituted benzenediazonium compounds exhibit promising anticancer activity. For instance, a study reported the IC50 values against human pancreatic adenocarcinoma BxPC-3 and Panc-1 cells to be 0.051 µM and 0.066 µM, respectively. This suggests a potent cytotoxic effect on cancer cells while showing relatively lower toxicity on normal human lung fibroblasts (IC50 = 0.36 µM) .

The mechanism underlying the anticancer activity of these compounds is believed to involve DNA intercalation . The flat structural characteristics of the trifluoromethylated aromatic systems facilitate their interaction with DNA, disrupting replication and transcription processes.

Case Studies

- Trifluoromethylation Reactions : In a recent experiment, the trifluoromethylation of para-substituted benzenediazonium tetrafluoroborates was conducted using CuCF3 in DMF. The yields varied with different substituents but showed significant activity in forming stable products .

- Anticancer Activity Assessment : A study assessing various trifluoromethylated compounds demonstrated that those with a more planar structure exhibited enhanced cytotoxicity against cancer cell lines compared to their non-trifluoromethylated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.